molecular formula C76H137N19O17 B12374416 Bombinin H-BO1

Bombinin H-BO1

Cat. No.: B12374416
M. Wt: 1589.0 g/mol
InChI Key: YNGKJQBJZVEION-XAKPFJBQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombinin H-BO1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The primary structure of this compound is confirmed through reverse-phase high-performance liquid chromatography (HPLC) fractionation and mass spectrometry .

Industrial Production Methods: Industrial production of this compound involves the extraction of skin secretions from Bombina orientalis, followed by purification using chromatographic techniques. Advances in recombinant DNA technology also allow for the production of this compound in microbial systems, providing a scalable and sustainable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bombinin H-BO1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid substitution using specific reagents to alter the peptide sequence.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial and anticancer properties .

Scientific Research Applications

Bombinin H-BO1 has a wide range of scientific research applications:

Mechanism of Action

Bombinin H-BO1 exerts its effects by entering cells through endocytosis and localizing in the cytoplasm. It targets the HSP90A-Cdc37-CDK1 axis, inducing mis-folding and degradation of CDK1 by competitively binding HSP90A with Cdc37. This disruption leads to cell-cycle arrest and apoptosis in hepatocellular carcinoma cells .

Comparison with Similar Compounds

  • Bombinin H-1
  • Bombinin H-2
  • Maximin H15I
  • Maximin H25I
  • Maximin-HuI
  • Maximin H3

Bombinin H-BO1 stands out due to its unique mechanism of action and significant potential in anticancer therapy, making it a promising candidate for further research and development.

Properties

Molecular Formula

C76H137N19O17

Molecular Weight

1589.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1

InChI Key

YNGKJQBJZVEION-XAKPFJBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

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